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Introduction
EDI048 is a first-in-class, orally administered "soft drug" designed to treat pediatric

cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium

parvum and Cryptosporidium hominis.[1][2] Developed by Novartis, EDI048 is a potent and

selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme

essential for parasite membrane synthesis and replication.[1][2] Its "soft drug" design allows for

high concentrations in the gastrointestinal tract, the site of infection, while minimizing systemic

exposure through rapid metabolism in the liver.[1][2][3] This targeted approach aims to provide

a safe and effective treatment for vulnerable pediatric populations.[3]

These application notes provide a summary of the in vitro properties of EDI048 and detailed

protocols for its study in a laboratory setting.
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Parameter Species/Cell Line Value Reference

PI(4)K Inhibition

(IC50)
Cryptosporidium 3.3 nM [4]

Cytopathic Effect

(EC50)

C. parvum in HCT-8

cells
47 nM [4]

C. hominis in HCT-8

cells
50 nM [4]

Parasiticidal Activity C. parvum 27 nM (max activity) [4]

In Vitro Metabolism and Pharmacokinetics of EDI048
Parameter System Value Reference

Metabolism Half-life

(t½)
Human Hepatocytes < 3 min [4]

Plasma Protein

Binding
Human 95.3% [4]

Dog 96.3% [4]

Signaling Pathway
EDI048 acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5] This enzyme is

crucial for the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate

(PI4P), a key component of cellular membranes and a regulator of membrane trafficking. By

inhibiting PI(4)K, EDI048 disrupts parasite membrane synthesis, which is vital for its replication

and survival.[1]
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Caption: Mechanism of action of EDI048.

Experimental Protocols
Cryptosporidium in vitro Culture and Infection of HCT-8
Cells
This protocol describes the propagation of Cryptosporidium parvum or hominis in the human

ileocecal adenocarcinoma cell line HCT-8.

Materials:

HCT-8 cells (ATCC CCL-244)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

L-glutamine

HEPES buffer

Cryptosporidium oocysts

10 mM HCl

200 µM sodium taurocholate
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Phosphate-buffered saline (PBS)

Trypsin-EDTA

Procedure:

Cell Culture: Maintain HCT-8 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-

glutamine, and 15 mM HEPES at 37°C in a 5% CO2 incubator. Passage cells every 2-3

days.

Oocyst Preparation: To promote excystation, pre-treat Cryptosporidium oocysts with 10 mM

HCl for 10 minutes at 37°C, followed by incubation with 200 µM sodium taurocholate for 10

minutes at 15°C.[6]

Infection: Seed HCT-8 cells in 96-well plates to achieve 60-80% confluency. Add the pre-

treated oocysts to the wells at a desired multiplicity of infection (e.g., 10^5 oocysts/well).[6]

Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for

parasite invasion.[6]

Washing: After the infection period, gently wash the cell monolayers with PBS to remove

unexcysted oocysts and free sporozoites.[6]

Drug Treatment: Add fresh culture medium containing serial dilutions of EDI048 or vehicle

control (DMSO) to the infected cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/In-vitro-drug-assay-for-Cryptosporidium-HCT-8-human-intestinal-epithelial-cells-were_fig2_284245088
https://www.researchgate.net/figure/In-vitro-drug-assay-for-Cryptosporidium-HCT-8-human-intestinal-epithelial-cells-were_fig2_284245088
https://www.researchgate.net/figure/In-vitro-drug-assay-for-Cryptosporidium-HCT-8-human-intestinal-epithelial-cells-were_fig2_284245088
https://www.researchgate.net/figure/In-vitro-drug-assay-for-Cryptosporidium-HCT-8-human-intestinal-epithelial-cells-were_fig2_284245088
https://www.benchchem.com/product/b12380597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture HCT-8 cells to
60-80% confluency

Infect HCT-8 cells with
pre-treated oocysts (4h)

Pre-treat Cryptosporidium
oocysts to induce excystation

Wash to remove
unbound parasites

Add EDI048 at various
concentrations

Incubate for 48h

Assess parasite viability
(e.g., CPE assay)

Click to download full resolution via product page

Caption: Experimental workflow for in vitro infection.

Cytopathic Effect (CPE) Assay
This assay indirectly measures the anti-cryptosporidial activity of EDI048 by quantifying the

viability of the host HCT-8 cells.

Materials:

Infected HCT-8 cells treated with EDI048 (from Protocol 1)

CellTiter-Glo® 2.0 Assay kit (or similar ATP-based viability assay)
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Luminometer

Procedure:

Incubation: Following 48 hours of incubation with EDI048, allow the 96-well plates to

equilibrate to room temperature.

Reagent Addition: Add CellTiter-Glo® 2.0 reagent to each well according to the

manufacturer's instructions.

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2

minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the

luminescent signal.

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The reduction in cytopathic effect (i.e., increased cell viability) is proportional

to the anti-cryptosporidial activity of EDI048. Calculate EC50 values by plotting the

luminescence signal against the log of the EDI048 concentration.

PI(4)K Inhibition Assay
This biochemical assay measures the direct inhibitory effect of EDI048 on Cryptosporidium

PI(4)K activity.

Materials:

Recombinant Cryptosporidium PI(4)K enzyme

PI(4)P substrate

ATP

Kinase assay buffer

ADP-Glo™ Kinase Assay kit (or similar)

Luminometer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12380597?utm_src=pdf-body
https://www.benchchem.com/product/b12380597?utm_src=pdf-body
https://www.benchchem.com/product/b12380597?utm_src=pdf-body
https://www.benchchem.com/product/b12380597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: In a 96-well plate, combine the PI(4)K enzyme, PI(4)P substrate, and kinase

assay buffer.

Inhibitor Addition: Add serial dilutions of EDI048 or vehicle control to the reaction wells and

pre-incubate for 10 minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 1 hour at

room temperature.

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using

the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves

adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

Measurement: Measure the luminescence, which is proportional to the amount of ADP

generated and thus the PI(4)K activity.

Data Analysis: Calculate the percent inhibition of PI(4)K activity at each EDI048
concentration and determine the IC50 value.

In Vitro Metabolism Assay using Human Liver
Microsomes or Hepatocytes
This protocol assesses the metabolic stability of EDI048.

Materials:

Cryopreserved human liver microsomes or hepatocytes

NADPH regenerating system (for microsomes)

Incubation buffer (e.g., potassium phosphate buffer)

EDI048

Acetonitrile (for reaction quenching)
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LC-MS/MS system

Procedure:

Preparation: Thaw the cryopreserved microsomes or hepatocytes according to the supplier's

instructions. Prepare the incubation mixture containing the buffer and either the microsomes

and NADPH regenerating system or the hepatocyte suspension.

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

Initiate Reaction: Add EDI048 to the mixture to start the metabolic reaction.

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of

the reaction mixture and quench the reaction by adding cold acetonitrile.

Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the

supernatant for analysis.

LC-MS/MS Analysis: Quantify the remaining concentration of EDI048 in the supernatant at

each time point using a validated LC-MS/MS method.

Data Analysis: Plot the natural logarithm of the percentage of remaining EDI048 against

time. The slope of the linear regression line corresponds to the elimination rate constant,

from which the in vitro half-life (t½) can be calculated.
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Caption: Workflow for in vitro metabolism assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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